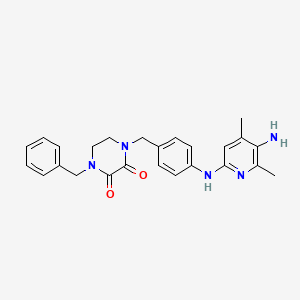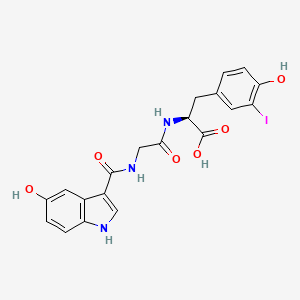
Iodoglycyltyrosine 5-hydroxyindole acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Iodoglycyltyrosine 5-hydroxyindole acetic acid is a complex organic compound that combines the properties of iodoglycyltyrosine and 5-hydroxyindole acetic acid5-Hydroxyindole acetic acid is a major metabolite of serotonin, a neurotransmitter that plays a crucial role in regulating mood, sleep, and other physiological functions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of iodoglycyltyrosine 5-hydroxyindole acetic acid involves multiple steps, starting with the iodination of glycyltyrosine and subsequent coupling with 5-hydroxyindole acetic acid. The iodination process typically requires the use of iodine or iodinating agents under controlled conditions to ensure selective iodination. The coupling reaction can be facilitated by using coupling agents such as carbodiimides or other activating reagents to form the desired amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and reproducibility.
化学反应分析
Types of Reactions
Iodoglycyltyrosine 5-hydroxyindole acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Substitution: The iodinated moiety can undergo substitution reactions with nucleophiles to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as thiols, amines, or other halides can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can produce various substituted iodoglycyltyrosine derivatives.
科学研究应用
Iodoglycyltyrosine 5-hydroxyindole acetic acid has several scientific research applications:
Chemistry: The compound can be used as a building block for synthesizing more complex molecules or as a reagent in various chemical reactions.
Biology: It can be used to study the metabolism and function of serotonin and its metabolites in biological systems.
Medicine: The compound may have potential therapeutic applications, particularly in the treatment of disorders related to serotonin imbalance, such as depression and anxiety.
Industry: It can be used in the development of diagnostic assays or as a standard in analytical chemistry.
作用机制
The mechanism of action of iodoglycyltyrosine 5-hydroxyindole acetic acid is primarily related to its interaction with serotonin pathways. As a metabolite of serotonin, it can influence serotonin levels and activity in the body. The compound may act on serotonin receptors or other molecular targets involved in serotonin metabolism, thereby modulating physiological processes such as mood regulation, sleep, and gastrointestinal function .
相似化合物的比较
Similar Compounds
5-Hydroxyindole acetic acid: A major metabolite of serotonin, used as a biomarker for serotonin levels in the body.
Serotonin: A neurotransmitter involved in mood regulation, sleep, and other physiological functions.
Tryptophan: An essential amino acid and precursor to serotonin.
Uniqueness
Iodoglycyltyrosine 5-hydroxyindole acetic acid is unique due to its combined structure, which incorporates both iodinated glycyltyrosine and 5-hydroxyindole acetic acid. This dual functionality allows it to interact with multiple biological pathways and potentially offer therapeutic benefits that are not achievable with the individual components alone.
属性
CAS 编号 |
78044-52-7 |
|---|---|
分子式 |
C20H18IN3O6 |
分子量 |
523.3 g/mol |
IUPAC 名称 |
(2S)-2-[[2-[(5-hydroxy-1H-indole-3-carbonyl)amino]acetyl]amino]-3-(4-hydroxy-3-iodophenyl)propanoic acid |
InChI |
InChI=1S/C20H18IN3O6/c21-14-5-10(1-4-17(14)26)6-16(20(29)30)24-18(27)9-23-19(28)13-8-22-15-3-2-11(25)7-12(13)15/h1-5,7-8,16,22,25-26H,6,9H2,(H,23,28)(H,24,27)(H,29,30)/t16-/m0/s1 |
InChI 键 |
QRXFOGYVYGJCJH-INIZCTEOSA-N |
手性 SMILES |
C1=CC(=C(C=C1C[C@@H](C(=O)O)NC(=O)CNC(=O)C2=CNC3=C2C=C(C=C3)O)I)O |
规范 SMILES |
C1=CC(=C(C=C1CC(C(=O)O)NC(=O)CNC(=O)C2=CNC3=C2C=C(C=C3)O)I)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{1-[(9H-Carbazol-9-YL)amino]ethyl}phenol](/img/structure/B14436748.png)

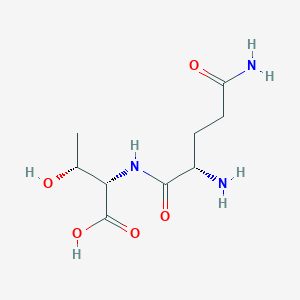
![1-{4-[(E)-{4-[(E)-(4-Butylphenyl)diazenyl]naphthalen-1-yl}diazenyl]phenyl}pyrrolidine](/img/structure/B14436768.png)
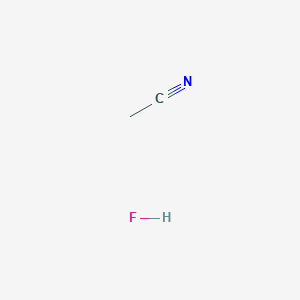

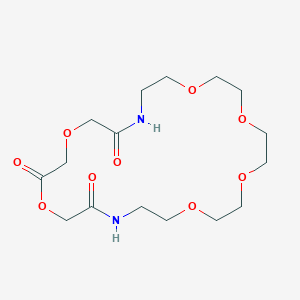
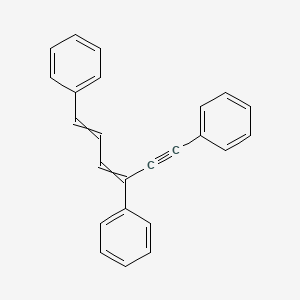
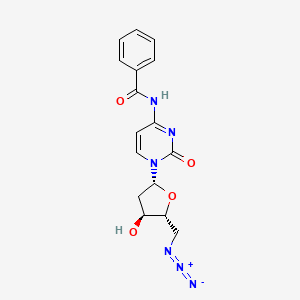
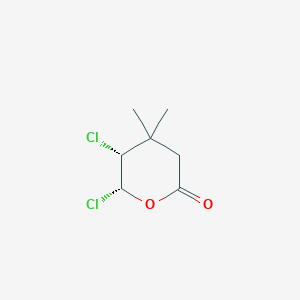

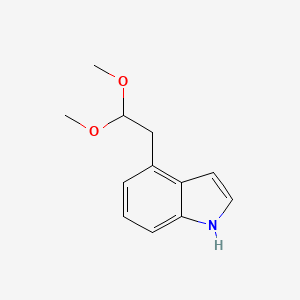
![8-Bromo-1,4-dioxaspiro[4.4]non-6-ene](/img/structure/B14436822.png)
